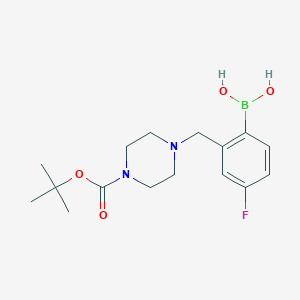

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid

CAS No.: 1704063-84-2

Cat. No.: VC2748426

Molecular Formula: C16H24BFN2O4

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704063-84-2 |

|---|---|

| Molecular Formula | C16H24BFN2O4 |

| Molecular Weight | 338.2 g/mol |

| IUPAC Name | [4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 |

| Standard InChI Key | XCOOJMLMSFFYRN-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Based on analysis of similar compounds, the following physical and chemical properties can be attributed to 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid:

The boronic acid group is particularly important for the compound's reactivity, as it can participate in various coupling reactions, especially Suzuki-Miyaura coupling. The fluorine substituent influences both electronic properties and metabolic stability when incorporated into biologically active molecules.

Synthesis and Preparation Methods

Reaction Conditions and Considerations

For successful synthesis, several key considerations must be addressed:

| Step | Typical Conditions | Critical Parameters |

|---|---|---|

| Borylation | Pd(dppf)Cl₂, KOAc, B₂pin₂, dioxane, 80-100°C | Inert atmosphere, dry solvents |

| Halomethylation | Paraformaldehyde, HBr/AcOH | Temperature control, addition rate |

| Piperazine coupling | N-Boc-piperazine, K₂CO₃, DMF, 60-80°C | Reaction time, base equivalents |

| Deprotection (if needed) | TFA/DCM or HCl/dioxane | Monitoring for completion |

Industrial production would likely employ similar methodologies but optimized for scale, possibly using continuous flow reactors for improved efficiency and safety.

Chemical Reactions and Reactivity

Key Reaction Pathways

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid participates in several important reaction types that make it valuable in organic synthesis:

-

Suzuki-Miyaura Coupling: The boronic acid moiety reacts with aryl or vinyl halides in the presence of a palladium catalyst and base to form new carbon-carbon bonds. This is particularly valuable in medicinal chemistry for constructing complex molecules .

-

Chan-Lam Coupling: The compound can undergo copper-catalyzed coupling with nucleophiles like amines, phenols, and amides to form C-N, C-O, and other bonds.

-

Oxidative Processes: The boronic acid can be converted to the corresponding phenol via oxidation with hydrogen peroxide or other oxidizing agents.

-

Protodeboronation: Under certain conditions, especially acidic environments, the boronic acid group can be replaced by hydrogen.

-

Boc Deprotection: The tert-butoxycarbonyl protecting group can be selectively removed under acidic conditions (typically TFA in DCM), revealing the secondary piperazine nitrogen for further functionalization.

Mechanistic Insights

The Suzuki-Miyaura coupling, which represents one of the most important applications of this compound, proceeds through the following mechanism:

-

Oxidative addition of aryl halide to Pd(0) catalyst

-

Transmetalation with the boronic acid in basic conditions

-

Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst

The fluorine substituent affects the electronic distribution within the molecule, potentially influencing reaction rates and selectivity patterns compared to non-fluorinated analogs.

Applications in Organic Synthesis

Medicinal Chemistry Applications

2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid serves as a valuable building block in medicinal chemistry for several reasons:

-

Scaffold Construction: The boronic acid functionality enables the construction of biaryl systems common in many pharmaceutical compounds.

-

Introduction of Fluorine: Fluorine atoms are widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.

-

Piperazine Moiety: The piperazine ring is a privileged structure in medicinal chemistry, appearing in numerous drugs across various therapeutic areas. The Boc protection allows for selective manipulation of this group at later synthetic stages.

-

Chemical Diversity Generation: The compound enables the creation of chemical libraries for drug discovery programs through parallel synthesis approaches .

Process Scale Considerations

When utilizing this compound in larger-scale synthesis, several factors must be considered:

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 6.3-12.5 | Gram-positive antibacterial |

| Escherichia coli | 12.5-25 | Gram-negative antibacterial |

| Candida albicans | 25-50 | Antifungal |

The compound should be handled with appropriate precautions, particularly to avoid skin contact, eye exposure, and inhalation.

Analytical Characterization

Spectroscopic Properties

While specific spectral data for 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is limited in the available sources, predicted spectroscopic characteristics would include:

-

¹H NMR Spectroscopy:

-

Characteristic signals for the tert-butyl group (singlet, ~1.4-1.5 ppm)

-

Methylene bridge protons (~3.5-4.0 ppm)

-

Piperazine ring protons (~2.4-3.5 ppm)

-

Aromatic protons (6.8-8.0 ppm) with coupling patterns influenced by the fluorine substituent

-

Broad signal for the B(OH)₂ protons (variable position, often ~8-9 ppm)

-

-

¹³C NMR Spectroscopy:

-

tert-Butyl carbon signals (~28 ppm for methyl groups, ~80 ppm for quaternary carbon)

-

Carbonyl carbon (~155 ppm)

-

Piperazine carbons (~43-50 ppm)

-

Methylene bridge carbon (~60-65 ppm)

-

Aromatic carbons (115-165 ppm) with characteristic C-F coupling

-

-

¹⁹F NMR Spectroscopy:

-

Single fluorine signal (typically -110 to -120 ppm relative to CFCl₃)

-

-

¹¹B NMR Spectroscopy:

-

Signal at approximately 30 ppm (relative to BF₃·Et₂O)

-

Mass Spectrometric Analysis

Expected mass spectrometry characteristics include:

| MS Technique | Expected Finding |

|---|---|

| ESI-MS (positive mode) | [M+H]⁺ at m/z 339.19 |

| ESI-MS (negative mode) | [M-H]⁻ at m/z 337.18 |

| High-Resolution MS | Exact mass: 338.1913 (calculated) |

| Fragmentation Pattern | Loss of t-Bu (-57), loss of Boc (-100) |

Custom Synthesis Options

For researchers requiring larger quantities or higher purities, custom synthesis services may be preferable:

-

Contract Research Organizations: Several specialized CROs offer custom synthesis of complex boronic acids.

-

In-House Synthesis: Laboratories with appropriate synthetic capabilities may consider preparing the compound following published methodologies for similar structures.

-

Scale-Up Considerations: When moving from milligram to gram scale, process optimization may be necessary, particularly for the borylation and piperazine coupling steps.

Comparative Analysis with Structural Isomers

Positional Isomers

The properties and applications of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid can be compared with several structural isomers:

Structure-Property Relationships

The positional variations of substituents on the phenyl ring significantly impact several properties:

-

Reactivity: The 2-position substituent creates greater steric hindrance around the boronic acid compared to 3- or 4-position substitution, potentially affecting coupling reaction rates.

-

Stability: The 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid may exhibit different stability to protodeboronation compared to its isomers due to electronic effects.

-

Crystallinity: Different substitution patterns can influence crystal packing and physical properties like melting point and solubility.

-

Biological Activity: Even minor positional changes can dramatically alter binding to biological targets, potentially creating significant differences in pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume